molecular formula C15H15N3O3 B2638581 Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate CAS No. 706765-84-6

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate

Cat. No. B2638581
CAS RN: 706765-84-6
M. Wt: 285.303
InChI Key: UDZKCTOWFIGASI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” could potentially involve the Mannich reaction . This is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .


Molecular Structure Analysis

The molecular formula of “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” is C14H13N2O2 . The average mass is 241.266 Da and the monoisotopic mass is 241.098251 Da .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” could be similar to those of imine formation . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .

Scientific Research Applications

Chemical Synthesis and Reagent Development

N-Phthaloylation of Amino Acids and Peptides : A study by Casimir et al. (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as an efficient reagent for N-phthaloylation of amino acids and derivatives, presenting a racemization-free procedure that yields excellent results with various compounds including α-amino acids and dipeptides (Casimir, Guichard, & Briand, 2002).

Heterocyclic System Synthesis : Selič et al. (1997) reported on the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for synthesizing various heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating their utility in generating complex molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Elucidation : Chiaroni et al. (1997) focused on the preparation of a chiral auxiliary from an unsymmetric pyrrolidine derivative, highlighting the importance of molecular structure characterization through X-ray analysis to ascertain absolute configurations of asymmetric carbon atoms (Chiaroni et al., 1997).

Material Science and Pharmacological Applications

Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) explored the thermal polymerization of specific monomers to produce hyperbranched aromatic polyamides, showcasing the synthesis process and properties of these polymers which are significant for applications in material science (Yang, Jikei, & Kakimoto, 1999).

Mast Cell Tryptase Inhibitors : Combrink et al. (1998) identified novel inhibitors of human mast cell tryptase, contributing to the understanding of enzyme inhibition mechanisms and the development of potential therapeutic agents (Combrink et al., 1998).

Electrochromic Materials : Almeida et al. (2017) reported the synthesis and electrochemical characterization of a magenta polypyrrole derivatised with Methyl Red azo dye, revealing its potential applications in electrochromic devices and pH sensors (Almeida et al., 2017).

Mechanism of Action

The mechanism of action for “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” could involve the Mannich reaction . The reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base. The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .

properties

IUPAC Name

methyl 2-(pyridin-3-ylmethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-14(19)12-6-2-3-7-13(12)18-15(20)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZKCTOWFIGASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate

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